Acnistin B
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Overview
Description
Acnistin B is a natural product found in Dunalia solanacea with data available.
Scientific Research Applications
Pharmacodynamics and Therapeutic Efficacy
Acnistin B, as a part of the acitretin group, demonstrates substantial pharmacodynamic properties and therapeutic efficacy in treating severe psoriasis and other dermatoses. Acitretin modulates cell proliferation, particularly in hyperproliferative conditions such as psoriasis or neoplasia, by inhibiting epidermal cell growth and differentiation. This action is likely mediated through target receptors such as cellular retinoic acid binding protein (CRABP), the epidermal growth factor (EGF) receptor, and retinoic acid nuclear receptors (RARs). Moreover, acitretin exhibits immunomodulatory and anti-inflammatory effects, potentially by inhibiting polymorphonuclear leukocyte accumulation in the stratum corneum and stimulating T cell-mediated cytotoxicity (Pilkington & Brogden, 1992).
Pharmacokinetics
The pharmacokinetic profile of acitretin indicates its rapid absorption and widespread distribution in the body after oral administration, with peak plasma concentrations achieved approximately 1.9 hours post-administration. The systemic bioavailability of acitretin is about 60%, and it shows extensive binding to albumin and a high affinity for CRABP. Notably, acitretin's lack of sequestration into deep fatty storage sites and its short terminal elimination half-life, compared to its precursor etretinate, mark a significant advantage in its pharmacokinetic behavior. Despite its therapeutic benefits, caution is advised due to acitretin's teratogenic potential, necessitating effective contraceptive measures for women of childbearing potential (Pilkington & Brogden, 1992).
Molecular and Cellular Impact
Acitretin's molecular and cellular impact is primarily observed in the treatment of dermatological conditions. Its action at the molecular level involves binding to target receptors and modulating the expression of genes related to cell growth, differentiation, and immune response. The inhibition of epidermal cell growth and the anti-inflammatory effects make acitretin a potent agent for treating psoriasis and other related dermatoses. Its role in affecting the rate, intensity, or outcome of interspecific aggression further demonstrates its complex interactions at the cellular level, contributing to its pharmacodynamic properties (Pilkington & Brogden, 1992).
Therapeutic Uses and Clinical Studies
Clinical studies and trials highlight the effectiveness of acitretin in treating severe forms of psoriasis and other dermatological conditions. The drug has shown promising results in reducing the severity of scaling, erythema, and epidermal induration. Moreover, its efficacy is enhanced when combined with therapies like psoralen-ultraviolet A photochemotherapy (PUVA) or ultraviolet B irradiation (UVB), as these combinations reduce the time to lesion clearance and the total radiation dose, improving overall safety (Pilkington & Brogden, 1992).
Properties
CAS No. |
157998-91-9 |
---|---|
Molecular Formula |
C29H38O4 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(1R)-7-[(10R,13S,17S)-17-hydroxy-10,13-dimethyl-1-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-4,4,5-trimethyl-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C29H38O4/c1-25(2)24(31)33-22-16-26(25,3)15-21(22)29(32)14-12-19-18-10-9-17-7-6-8-23(30)28(17,5)20(18)11-13-27(19,29)4/h6-10,18-22,32H,11-16H2,1-5H3/t18?,19?,20?,21?,22-,26?,27+,28+,29+/m1/s1 |
InChI Key |
PUUBDLMPBUSJAL-GPGMWLRRSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@@]2(C4CC5(C[C@H]4OC(=O)C5(C)C)C)O)C=CC6=CC=CC(=O)[C@]36C |
SMILES |
CC1(C(=O)OC2CC1(CC2C3(CCC4C3(CCC5C4C=CC6=CC=CC(=O)C56C)C)O)C)C |
Canonical SMILES |
CC1(C(=O)OC2CC1(CC2C3(CCC4C3(CCC5C4C=CC6=CC=CC(=O)C56C)C)O)C)C |
Synonyms |
acnistin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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